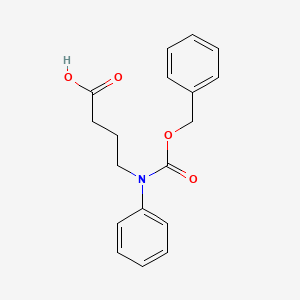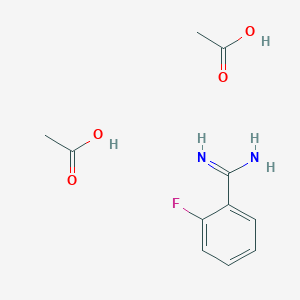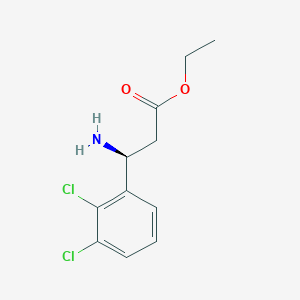![molecular formula C8H16N2 B15307735 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)
2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-one with an appropriate amine source under specific conditions. One common method is the reductive amination of bicyclo[2.2.1]heptan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions can be performed using halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted derivatives, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or as a tool in studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Norbornane
Adamantane
Bicyclo[2.2.2]octane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C8H16N2/c9-5-8(10)4-6-1-2-7(8)3-6/h6-7H,1-5,9-10H2 |
InChI Key |
CNCAJPLUZSJHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



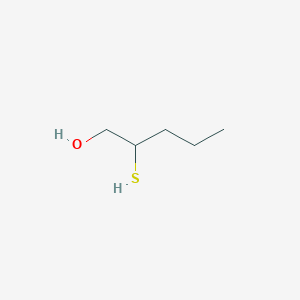
![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)
![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)

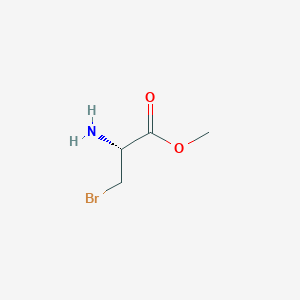
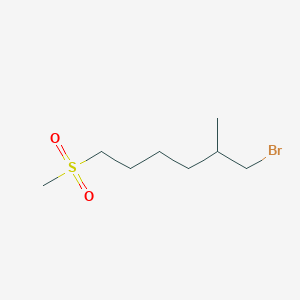

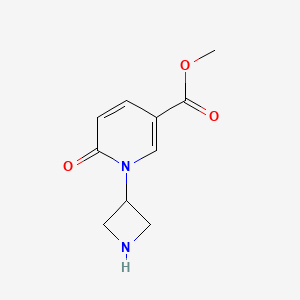
![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)

